molecular formula C6H5ClN4 B014120 6-Chloro-9-methylpurine CAS No. 2346-74-9

6-Chloro-9-methylpurine

Katalognummer B014120
CAS-Nummer: 2346-74-9
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: UEZNSCCMEMUEMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 6-Chloro-9-methylpurine and related compounds involves various strategies, including Fe- or Pd-catalyzed cross-coupling reactions. Michal Hocek and collaborators reported the regioselective synthesis of 2-chloro-6-methylpurines and 2,6-dimethylpurines through Fe-catalyzed cross-coupling reactions of 9-substituted or protected 2,6-dichloropurines with methylmagnesium chloride, demonstrating a versatile method for the synthesis of methylated purine derivatives (Hocek & Dvořáková, 2003). Another study by Abdalla E A Hassan et al. described efficient syntheses of 6-methylpurine and related nucleosides, highlighting methodologies for high-yield synthesis crucial for research in cancer gene therapy (Hassan et al., 2000).

Molecular Structure Analysis

The molecular structure of 6-Chloro-9-methylpurine and its derivatives has been extensively studied to understand the chemical and physical properties that dictate their reactivity and biological activity. D. Taddei and colleagues achieved a synthesis that allowed for detailed structural analysis through X-ray diffraction, providing insights into the regioselectivity of halogenation at the purine ring (Taddei et al., 2004).

Chemical Reactions and Properties

6-Chloro-9-methylpurine undergoes various chemical reactions, highlighting its reactivity and versatility as an intermediate. Its reactivity with phenylboronic acid under Pd-catalyzed conditions or with methylmagnesium chloride under Fe-catalyzed conditions showcases the compound's utility in the selective synthesis of substituted purines (Hocek et al., 2004).

Wissenschaftliche Forschungsanwendungen

  • Gene Therapy Against Cancer : A study by Hassan et al. (2016) identified two non-toxic 6-methylpurine prodrugs showing potential for gene therapy against cancer using Escherichia coli PNP. This suggests that modifications of 6-methylpurine can be crucial in developing gene therapy approaches (Hassan et al., 2016).

  • Improved Synthesis Methods : Vincze and Cohen (1966) presented an improved method for preparing 6-methyl-9-(-D-ribofuranosyl) purine from 6-methyluracil. This method enabled the separation of different methylpurine derivatives, highlighting advances in the synthesis of such compounds (Vincze & Cohen, 1966).

  • Regioselective Cross-Coupling Reactions : Hocek et al. (2004) explored regioselective cross-coupling reactions of 6,8-dichloropurines, leading to the synthesis of 6,8-disubstituted purines. This study indicates potential applications in nucleophilic substitutions (Hocek et al., 2004).

  • Cancer Gene Therapy Studies : Hassan et al. (2000) presented a high-yielding method for synthesizing 6-methylpurine and related nucleosides, necessary for cancer gene therapy studies (Hassan et al., 2000).

  • Antimycobacterial Activity : Gundersen et al. (2002) found that 9-benzyl-2-chloro-6-(2-furyl)purine shows activity against drug-resistant strains of Mycobacterium tuberculosis, indicating its potential in developing new antimycobacterial agents (Gundersen et al., 2002).

  • Potential Antibiotics Synthesis : Barak and Agranat (1985) presented a novel rearrangement of purines as a potential mechanism for synthesizing new antibiotics (Barak & Agranat, 1985).

  • Radiotracer for Brain Assessments : Okamura et al. (2009) suggested that adjusting the reactivity of 6-halopurine analogs with glutathione could enable assessing the function of MRP1 in the brain across various species, including humans. This research opens avenues for novel diagnostic approaches in neuroscience (Okamura et al., 2009).

Eigenschaften

IUPAC Name

6-chloro-9-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZNSCCMEMUEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178012
Record name 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-methylpurine

CAS RN

2346-74-9
Record name 6-Chloro-9-methylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-9-methylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-methyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-9-methylpurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5.0 g (31 mmol) of 5-amino-4-chloro-6-methylaminopyrimidine suspended in 200 ml of triethyl orthoformate was added 2.6 ml of concentrated HCl and the resultant mixture stirred overnight at room temperature (r.t.). The white precipitate was then collected, washed with ether which was then combined with the orthoformate which was concentrated to give pure 6-chloro-9-methylpurine by tlc (thin layer chromatography) (silica, 90:10 CHCl3 :CH3OH). The filtered solid was returned to 150 ml ethyl orthoformate, treated with 1.0 ml concentrated HCl and stirred at 60° C. for 18 hours. The solution was evaporated and the solids combined to give 5 g (94%) of 6-chloro-9-methylpurine, m.p. 205°-207° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-methylpurine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-methylpurine
Reactant of Route 3
Reactant of Route 3
6-Chloro-9-methylpurine
Reactant of Route 4
6-Chloro-9-methylpurine
Reactant of Route 5
6-Chloro-9-methylpurine
Reactant of Route 6
Reactant of Route 6
6-Chloro-9-methylpurine

Q & A

Q1: What is the role of 6-chloro-9-methylpurine in synthesizing biologically active compounds?

A1: 6-Chloro-9-methylpurine serves as a versatile building block in organic synthesis, particularly for creating analogs of naturally occurring purine derivatives. For instance, it is a key starting material for synthesizing 2-substituted agelasine analogs []. These analogs exhibit promising antimycobacterial, antiprotozoal, and anticancer activities. The chlorine atom at the 6-position can be readily substituted with various nucleophiles, allowing for the introduction of diverse functionalities to modulate biological activity.

Q2: How does the substitution at the 2-position of the purine ring in analogs derived from 6-chloro-9-methylpurine impact biological activity?

A2: Research suggests that modifications at the 2-position of the purine scaffold significantly influence the biological activity of the resulting analogs []. For example, introducing a methyl group at the 2-position in agelasine analogs enhances antimycobacterial and antiprotozoal activity. Furthermore, incorporating an amino group at the same position appears to improve activity against specific cancer cell lines. This highlights the importance of structure-activity relationship studies in optimizing the desired biological effects.

Q3: What insights can be gained from studying the tautomerism of compounds derived from 6-chloro-9-methylpurine?

A3: 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines, synthesized from 6-chloro-9-methylpurine, exhibit diverse amino/imino tautomeric ratios []. These ratios are influenced by the electronic nature of the substituent at the 2-position. Electron-withdrawing groups shift the equilibrium towards the amino tautomer. Understanding this tautomeric behavior is crucial for interpreting spectroscopic data and predicting reactivity, as different tautomers might exhibit distinct biological activities.

Q4: How does the reactivity of 6-chloro-9-methylpurine compare to other substituted purines?

A4: Studies have shown that 9-methylpurin-2(and 6)-yltrimethylammonium chloride exhibits reactivity towards hydroxide ions that falls between that of the corresponding methyl-sulphonyl and chloro-analogues []. This suggests that the leaving group ability of the trimethylammonio group lies between that of the chloride and methylsulfonyl groups in these purine systems. Understanding the relative reactivity of these compounds is essential for planning synthetic routes and predicting reaction outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.